Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate
Description
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate (CAS: 1528793-42-1) is a biphenyl derivative featuring a fluorine atom at the 3-position of the first benzene ring and a methyl ester group at the 2-position of the second ring (Figure 1). This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the fluorine substituent, which can modulate electronic properties, enhance metabolic stability, and influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 2-fluoro-6-phenylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-17-14(16)13-11(8-5-9-12(13)15)10-6-3-2-4-7-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQXCKWNRPBRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling: The Primary Synthetic Route
Reaction Scheme and Mechanism
The Suzuki-Miyaura coupling is the most widely employed method, leveraging palladium catalysis to form the biphenyl backbone. The reaction couples methyl 3-fluoro-2-iodobenzoate with phenylboronic acid , as shown:
$$
\text{Methyl 3-fluoro-2-iodobenzoate} + \text{Phenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate} + \text{Byproducts}
$$
The mechanism involves oxidative addition of the aryl iodide to palladium, transmetallation with the boronic acid, and reductive elimination to form the carbon-carbon bond.
Optimized Reaction Conditions
Key parameters for maximizing yield (75–80%) and purity include:
Table 1: Optimized Suzuki-Miyaura Reaction Conditions
| Parameter | Specification |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (1.5 mol%) |
| Solvent System | Dioxane/water (3:1 v/v) |
| Temperature | 105°C |
| Reaction Time | 8–12 hours |
| Workup | Column chromatography (hexane/ethyl acetate) |
The aqueous-organic biphasic system facilitates catalyst stability, while elevated temperatures accelerate transmetallation.
Alternative Synthesis Approaches
Industrial-Scale Production Considerations
Scalability of Suzuki-Miyaura Coupling
Industrial protocols emphasize catalyst recycling and solvent recovery. Continuous flow reactors reduce reaction times to 2–4 hours while maintaining yields >70%. Chinese suppliers (e.g., TNJ Chemical, Aikon Chem) report batch sizes up to 50 kg/month, with pricing at $1,716.8/g for R&D quantities.
Comparative Analysis of Synthesis Routes
Table 2: Synthesis Route Comparison
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Suzuki-Miyaura | 75–80 | >95 | High | 1,716.8 |
| Ullmann Coupling | 50–60 | 85–90 | Moderate | 2,300 |
| Direct Fluorination | 30–40 | <80 | Low | 3,500 |
The Suzuki-Miyaura method remains superior in efficiency and cost-effectiveness.
Challenges in Synthesis
Catalyst Cost and Recovery
Palladium catalysts contribute >40% of total synthesis costs. Immobilized palladium on carbon (Pd/C) reduces expenses but requires optimization to prevent leaching.
Regioselectivity in Fluorination
Achieving exclusive 3-fluoro substitution demands careful control of electronic effects. Electron-withdrawing ester groups meta-direct fluorine placement, but competing ortho/para products necessitate rigorous purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products
Oxidation: 3-fluoro-[1,1’-biphenyl]-2-carboxylic acid.
Reduction: 3-fluoro-[1,1’-biphenyl]-2-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Applications
1.1 Anticancer Activity
Recent studies have highlighted the potential of methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate as an anticancer agent. Its structural features allow it to interact with various biological targets:
- Mechanism of Action : The compound exhibits antiproliferative effects on several cancer cell lines. Research indicates that it can induce apoptosis (programmed cell death) and inhibit cell proliferation by targeting kinase pathways critical for tumor growth .
- Case Study : In vitro studies demonstrated significant activity against breast cancer (MCF7) and colon cancer (HCT116) cell lines, with IC50 values indicating potent efficacy. For instance, the IC50 for the MCF7 cell line was approximately 4.375 µM, while for HCT116 it was around 5.014 µM .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 4.375 | Antiproliferative |
| HCT116 | 5.014 | Antiproliferative |
1.2 Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Chemical Properties
2.1 Synthetic Routes
The synthesis of this compound typically involves several steps:
- Starting Materials : Common precursors include fluorinated biphenyl derivatives and carboxylic acids.
- Reagents : The use of coupling agents such as pentafluorophenyl trifluoroacetate has been noted in literature to facilitate the formation of the carboxylate ester .
2.2 Chemical Properties
- Molecular Formula : C_{15}H_{13}F_{1}O_{2}
- Molecular Weight : Approximately 248.26 g/mol
- Solubility : Generally soluble in organic solvents like dichloromethane and ethyl acetate.
Industrial Applications
3.1 Material Science
This compound is being explored for its potential use in the development of advanced materials:
- Polymer Chemistry : Its unique structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties .
- Dyes and Pigments : The compound's fluorine substitution may impart desirable optical properties, making it a candidate for use in dyes and pigments.
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors by forming strong hydrogen bonds or electrostatic interactions. This can lead to the modulation of biological pathways and the exertion of specific pharmacological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
The substitution pattern on biphenyl frameworks profoundly impacts physicochemical and biological properties. Below is a comparative analysis of Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate and its analogs (Table 1).
Table 1: Substituent Effects on Biphenyl Derivatives
Key Observations:
- Electronic Effects : Fluorine’s electron-withdrawing nature in this compound contrasts with electron-donating groups like methoxy (OCH₃) in compound 43 , which increases solubility but reduces electrophilicity.
- Steric Influence : The 3′-methyl substituent in introduces steric hindrance compared to the planar ester group in the target compound.
Biological Activity
Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate is a chemical compound that belongs to the biphenyl family, characterized by its unique structural features and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
- Molecular Formula : CHF O
- Molecular Weight : 232.24 g/mol
- Structure : The compound consists of a biphenyl core with a carboxylate group and a fluorine atom, which may influence its biological interactions and pharmacological properties.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of biphenyl derivatives, including this compound. Research indicates that compounds with similar structures can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds that target the c-Myc transcription factor have shown promise in arresting the cell cycle and promoting cell death in c-Myc overexpressing cells .
Inhibition of Protein Interactions
Biphenyl derivatives have been investigated for their ability to inhibit specific protein-protein interactions critical in various biochemical pathways. This inhibition can disrupt cellular signaling pathways involved in cancer progression and other diseases .
Antimicrobial Activity
Some studies suggest that biphenyl compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness in cytotoxic assays against bacterial strains such as Staphylococcus aureus and Escherichia coli, indicating potential applications as antibacterial agents .
Fluorine's Role in Biological Activity
The incorporation of fluorine atoms into small molecules like this compound is known to enhance biological activity. Fluorinated compounds often demonstrate improved binding affinities to biological targets, which can lead to increased potency compared to their non-fluorinated counterparts .
Table 1: Summary of Biological Activities of Biphenyl Derivatives
Case Study: Anticancer Activity
In a study investigating the effects of biphenyl derivatives on cancer cell lines, this compound was assessed for its ability to inhibit cell growth. The results indicated a significant reduction in cell viability at varying concentrations, suggesting its potential as an anticancer agent. The mechanism involved the inhibition of c-Myc transcriptional activity, leading to cell cycle arrest in the G0/G1 phase .
Q & A
Q. What are the standard synthetic routes for Methyl 3-fluoro-[1,1'-biphenyl]-2-carboxylate, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between a fluorinated arylboronic acid and a methyl benzoate derivative. For example, a protocol involves reacting methyl 2-chloro-4-nitrobenzoate with 3-fluorophenylboronic acid using Pd catalysts (e.g., Pd(PPh₃)₄) in a toluene/dioxane/ethanol solvent system under reflux . Key Variables:
Q. How is this compound characterized spectroscopically, and what are its critical spectral markers?
Methodological Answer:
- 1H NMR : Aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm, with deshielding near the fluorine substituent. The methyl ester group resonates as a singlet at δ ~3.9 ppm .
- 13C NMR : The carbonyl carbon (C=O) appears at δ ~169 ppm, while fluorine-induced splitting is observed in adjacent carbons (e.g., δ ~159 ppm for C-F) .
- GC/MS : Molecular ion peak at m/z 242 (M⁺) with 100% relative abundance, confirming molecular weight .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
Case Study: Discrepancies in NMR shifts may arise from dynamic effects like rotameric interconversion or fluorine’s electronegativity altering electron density. For example, conflicting δ values for biphenyl protons in derivatives can be resolved by:
Q. What strategies optimize the synthesis of atropisomeric derivatives of this compound?
Methodological Answer: Atropisomerism arises from restricted rotation in biphenyl systems. To control stereochemistry:
- Use chiral ligands (e.g., Co-based catalysts) during coupling to induce axial chirality .
- Adjust steric bulk in substrates (e.g., trifluoromethyl groups) to stabilize specific rotamers .
Data Example:
In cobalt-catalyzed annulation, substituents at the 3' and 5' positions (e.g., CF₃) yield atropisomers with diastereomeric ratios up to 9:1 .
Q. How does fluorination at the 3-position influence reactivity in downstream functionalization?
Experimental Design: Compare reactivity of this compound with non-fluorinated analogs in common reactions (e.g., hydrolysis, amidation):
- Hydrolysis : Fluorine’s electron-withdrawing effect accelerates ester cleavage under basic conditions (e.g., NaOH/EtOH, 80°C).
- Amidation : Fluorine reduces nucleophilic attack at the carbonyl, requiring stronger activating agents (e.g., HATU/DIPEA) .
Key Challenges and Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
